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Compound of Interest

Compound Name: Fluoxastrobin-d4

Cat. No.: B15560991

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of
deuterated Fluoxastrobin, a critical internal standard for the accurate quantification of
Fluoxastrobin residues in various matrices. This document outlines a plausible synthetic
pathway, detailed experimental protocols, and relevant quantitative data to support research
and development in analytical chemistry and drug metabolism.

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide widely used in agriculture.[1] Accurate
monitoring of its residues is essential for ensuring food safety and environmental protection.
Deuterated Fluoxastrobin, most commonly Fluoxastrobin-d4, serves as an ideal internal
standard in isotope dilution mass spectrometry (IDMS) for precise and accurate quantification.
[2][3] The use of a deuterated analog compensates for matrix effects and variations during
sample preparation and analysis.[4] This guide focuses on the chemical synthesis of
deuterated Fluoxastrobin, providing a technical framework for its production.

Synthetic Pathway Overview

The synthesis of deuterated Fluoxastrobin, specifically Fluoxastrobin-d4, can be achieved by
incorporating deuterium atoms into one of the key precursors. Based on commercially available
deuterated intermediates, a highly plausible strategy involves the use of a deuterated form of
(E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime.[5] The
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general synthesis of Fluoxastrobin involves the sequential reaction of three key intermediates:
4,6-dichloro-5-fluoropyrimidine, 2-chlorophenol, and the aforementioned dioxazine derivative.

The proposed synthetic pathway for deuterated Fluoxastrobin is illustrated below.

Key Precursors
4,6-dichloro-5-fluoropyrimidine 2-chlorophenol (E)—(5,6-d|hydro—l,4,2—d|oxa2|n—3—y|)(2—hydroxyphenyl)methanone
O-methyl oxime-d4

+ 2-chlorophenol (P2)
Base, Solvent

4 Synthesis of De#terated Fluoxastrobin

Entermediate: 4-chloro-6-(2—chIorophenoxy)—s-ﬂuoropyrimidina

+ (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone
O-methyl oxime-d4 (P3_d4)
Base, Solvent

Deuterated Fluoxastrobin (Fluoxastrobin-d4)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for deuterated Fluoxastrobin.

Experimental Protocols

This section details the experimental procedures for the synthesis of the key precursors and

the final deuterated Fluoxastrobin product.

Synthesis of Key Precursors
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3.1.1. Synthesis of 4,6-dichloro-5-fluoropyrimidine

The synthesis of 4,6-dichloro-5-fluoropyrimidine can be achieved from diethyl fluoromalonate
and formamidine acetate.

e Step 1: Synthesis of 4,6-dihydroxy-5-fluoropyrimidine
o In a reaction flask, add sodium methoxide and methanol.
o Add formamidine acetate and heat the mixture to reflux.
o Slowly add diethyl fluoromalonate dropwise over approximately 1 hour.
o Continue refluxing for 8 hours.
o After the reaction, distill off the methanol under reduced pressure.

o Add water to the residue and adjust the pH to 3-4 with concentrated hydrochloric acid to
precipitate the product.

o Filter and dry the solid to obtain 4,6-dihydroxy-5-fluoropyrimidine.
o Step 2: Chlorination of 4,6-dihydroxy-5-fluoropyrimidine

o In areaction flask, add 4,6-dihydroxy-5-fluoropyrimidine, toluene, and phosphorus
oxychloride.

o Slowly add a tertiary amine catalyst (e.g., N,N-dimethylaniline).

o Heat the mixture and monitor the reaction progress.

o Upon completion, the product can be isolated by distillation.
3.1.2. Synthesis of 2-chlorophenol
2-chlorophenol can be synthesized by the direct chlorination of phenol.

e Dissolve phenol in an unpolar, perchlorinated hydrocarbon solvent (e.g., carbon
tetrachloride).
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e Add a catalytic amount (10-500 ppm) of a branched-chain amine.
 Introduce chlorine gas into the solution while monitoring the reaction temperature.

 After the reaction is complete, the 2-chlorophenol can be isolated from the reaction mixture
by fractional distillation.

3.1.3. Synthesis of (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl
oxime-d4

While the exact deuteration procedure is not publicly detailed, a plausible approach involves
the use of deuterated starting materials or H/D exchange reactions during the synthesis of the
non-deuterated analogue. The synthesis of the non-deuterated compound involves multiple
steps starting from benzofuran-3(2H)-one O-methyl oxime. Deuterium could be introduced, for
example, by using a deuterated haloethanol in the second step of the synthesis described in
patent US10087152B2.

Synthesis of Deuterated Fluoxastrobin (Fluoxastrobin-
d4)

This procedure is adapted from the synthesis of non-deuterated Fluoxastrobin.
o Step 1: Synthesis of 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine

o In a suitable solvent (e.g., DMF), dissolve 4,6-dichloro-5-fluoropyrimidine and 2-
chlorophenol.

o Add a suitable base (e.g., potassium carbonate).
o Heat the reaction mixture (e.g., to 65-75°C) for 12-18 hours, monitoring by HPLC.

o Upon completion, filter off the inorganic salts and remove the solvent under vacuum to
yield the intermediate.

o Step 2: Synthesis of Deuterated Fluoxastrobin
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o React the intermediate 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine with (E)-(5,6-
dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime-d4 in an
appropriate solvent.

o Add a base to facilitate the reaction.

o The reaction can be carried out at a temperature between 0°C and 100°C for 1 to 10
hours.

o After the reaction, the deuterated Fluoxastrobin can be isolated and purified using
standard techniques such as crystallization or chromatography.

Data Presentation

This section summarizes the quantitative data relevant to the synthesis and characterization of
deuterated Fluoxastrobin.

Table 1: Synthesis and Purity Data

Parameter Value/Range Reference

Synthesis of 4,6-dihydroxy-5-

fluoropyrimidine

Yield 89.2%

Purity (HPLC) 96.8%

Synthesis of 2-chlorophenol

Yield 90-95%

Synthesis of Deuterated

Fluoxastrobin

Isotopic Purity >98% (typical for standards) Inferred from

Chemical Purity >99% (typical for standards) Inferred from

Table 2: Analytical Characterization Parameters
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Technique Purpose

Key Observations Reference

High-Resolution Mass  Isotopic distribution

Spectrometry (HRMS)  and enrichment

Determination of the
M+4 peak
corresponding to the
d4-labeled compound
and assessment of
the abundance of

other isotopologues.

Nuclear Magnetic Structural confirmation

Resonance (NMR) and location of

Spectroscopy deuterium labels

Absence of signals
corresponding to the
protons on the
dioxazine ring and
potential changes in
the multiplicity of
adjacent proton

signals.

Mandatory Visualizations

Experimental Workflow for Synthesis and Purification
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Caption: General experimental workflow for synthesis and purification.
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Logical Relationship of Precursors to Final Product
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Caption: Logical relationship of precursors to the final product.

Conclusion

The synthesis of deuterated Fluoxastrobin is a multi-step process that relies on the principles of
organic synthesis and isotopic labeling. By utilizing a deuterated key precursor, high-purity
Fluoxastrobin-d4 can be manufactured for use as a reliable internal standard in analytical
applications. The protocols and data presented in this guide provide a foundational
understanding for researchers and professionals involved in the synthesis, analysis, and quality
control of this important analytical standard. Further optimization of reaction conditions and
purification techniques may lead to improved yields and efficiency in the manufacturing
process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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